molecular formula C8H8O4S2 B2576027 3-[(2-Methoxy-2-oxoethyl)sulfanyl]-2-thiophenecarboxylic acid CAS No. 251096-93-2

3-[(2-Methoxy-2-oxoethyl)sulfanyl]-2-thiophenecarboxylic acid

Cat. No.: B2576027
CAS No.: 251096-93-2
M. Wt: 232.27
InChI Key: KZWRGFMRINRZOC-UHFFFAOYSA-N
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Description

3-[(2-Methoxy-2-oxoethyl)sulfanyl]-2-thiophenecarboxylic acid is an organic compound with the molecular formula C8H8O4S2 It is characterized by the presence of a thiophene ring substituted with a carboxylic acid group and a sulfanyl group linked to a methoxy-oxoethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxy-2-oxoethyl)sulfanyl]-2-thiophenecarboxylic acid typically involves the reaction of thiophene-2-carboxylic acid with 2-methoxy-2-oxoethyl sulfide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxy-2-oxoethyl)sulfanyl]-2-thiophenecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Methoxy-2-oxoethyl)sulfanyl]-2-thiophenecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxy-2-oxoethyl)sulfanyl]-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid
  • 3-[(2-Methoxy-2-oxoethyl)sulfanyl]benzoic acid
  • 3-[(2-Methoxy-2-oxoethyl)sulfanyl]pyridine-2-carboxylic acid

Uniqueness

3-[(2-Methoxy-2-oxoethyl)sulfanyl]-2-thiophenecarboxylic acid is unique due to its specific structural features, such as the thiophene ring and the sulfanyl group linked to a methoxy-oxoethyl moiety. These features confer distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

3-(2-methoxy-2-oxoethyl)sulfanylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4S2/c1-12-6(9)4-14-5-2-3-13-7(5)8(10)11/h2-3H,4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWRGFMRINRZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(SC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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